molecular formula C12H15N3 B3039034 {3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}methanamine CAS No. 953751-31-0

{3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}methanamine

Cat. No.: B3039034
CAS No.: 953751-31-0
M. Wt: 201.27 g/mol
InChI Key: DVUPGUAHJJFIPS-UHFFFAOYSA-N
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Description

{3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}methanamine is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

{3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}methanamine plays a crucial role in biochemical reactions due to its imidazole ring. This compound interacts with various enzymes and proteins, often acting as a ligand or inhibitor. For instance, imidazole-containing compounds are known to interact with cytochrome P450 enzymes, which are involved in drug metabolism . The interaction typically involves the nitrogen atoms in the imidazole ring coordinating with the heme iron in the enzyme, thereby inhibiting its activity. Additionally, this compound may interact with histidine residues in proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to modulate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival . By inhibiting key proteins in this pathway, this compound can induce apoptosis in cancer cells, thereby exhibiting potential anticancer properties . Furthermore, this compound can affect the expression of genes involved in oxidative stress response, enhancing the cell’s ability to cope with reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site. For instance, the imidazole ring can coordinate with metal ions in metalloenzymes, leading to enzyme inhibition . Additionally, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators . These interactions can result in changes in chromatin structure and gene accessibility, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity and persistent changes in gene expression . These long-term effects are particularly relevant in the context of chronic treatments or prolonged exposure scenarios .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound can exhibit therapeutic effects, such as anticancer activity and modulation of metabolic pathways . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins in the liver and kidneys . Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, influencing metabolic flux and metabolite levels . Additionally, this compound can affect the metabolism of other drugs by inhibiting or inducing cytochrome P450 enzymes, thereby altering their pharmacokinetics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, organic cation transporters (OCTs) are known to facilitate the uptake of imidazole-containing compounds into cells . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its lipophilicity, which affects its ability to cross cell membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is known to localize in specific cellular compartments, such as the nucleus and mitochondria . In the nucleus, it can interact with transcription factors and epigenetic regulators, influencing gene expression . In the mitochondria, it can affect metabolic processes and oxidative stress response . The localization of this compound is often directed by targeting signals or post-translational modifications that guide it to specific organelles .

Properties

IUPAC Name

[3-[(2-methylimidazol-1-yl)methyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10-14-5-6-15(10)9-12-4-2-3-11(7-12)8-13/h2-7H,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUPGUAHJJFIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701203167
Record name 3-[(2-Methyl-1H-imidazol-1-yl)methyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953751-31-0
Record name 3-[(2-Methyl-1H-imidazol-1-yl)methyl]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953751-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Methyl-1H-imidazol-1-yl)methyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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